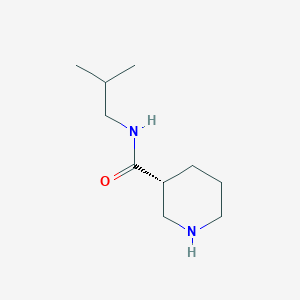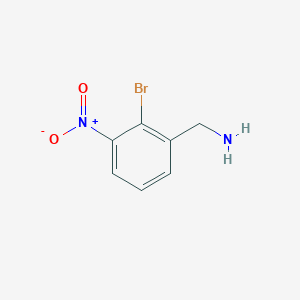![molecular formula C13H19NO B15091237 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H19NO It is a derivative of phenylethylamine, featuring a cyclobutylmethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: The initial step involves the preparation of cyclobutylmethanol, which is then converted to cyclobutylmethoxy chloride using thionyl chloride (SOCl2).
Attachment to the Phenyl Ring: The cyclobutylmethoxy chloride is then reacted with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate (K2CO3) to form 1-[4-(Cyclobutylmethoxy)phenyl]ethanone.
Reduction to Amine: The final step involves the reduction of the ketone group to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[4-(Cyclopropylmethoxy)phenyl]ethan-1-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-[4-(Cyclopentylmethoxy)phenyl]ethan-1-amine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
1-[4-(Cyclohexylmethoxy)phenyl]ethan-1-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[4-(cyclobutylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C13H19NO/c1-10(14)12-5-7-13(8-6-12)15-9-11-3-2-4-11/h5-8,10-11H,2-4,9,14H2,1H3 |
InChI Key |
OUYHCCQCNXUFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




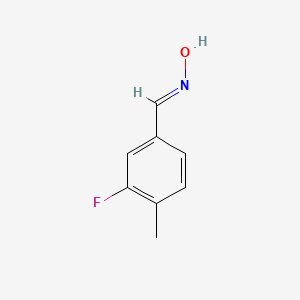

![Neodymium, tris[2-(methoxy-kappaO)ethanolato-kappaO]-](/img/structure/B15091204.png)

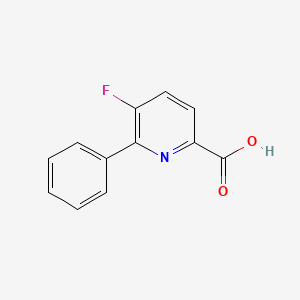

![3-[3-(Aminomethyl)phenyl]phenol](/img/structure/B15091231.png)
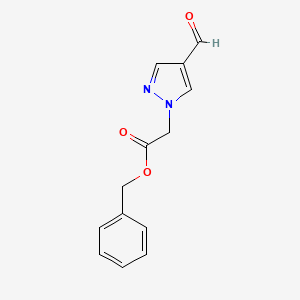
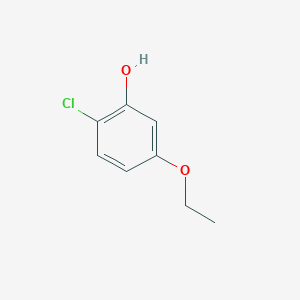
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
